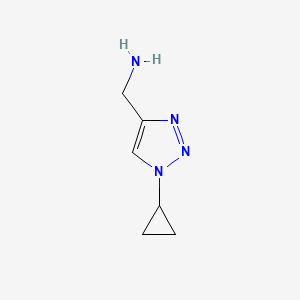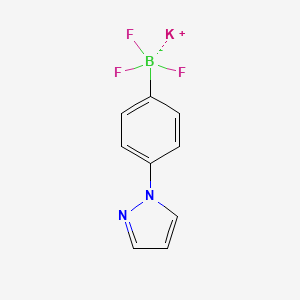
rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is commonly used in various scientific research fields due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.
Esterification: Formation of the methyl ester at the 2-carboxylate position.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Batch Reactors: Utilization of batch reactors for precise control over reaction parameters.
Purification: Multiple purification steps to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the ester group to alcohol.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Modulation: Interaction with receptors to alter their signaling pathways.
類似化合物との比較
Similar Compounds
- Rac-methyl (2R,4S)-4-cyclohexylpiperidine-2-carboxylate hydrochloride
- Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
Uniqueness
Rac-methyl (2R,4S)-4-methoxypiperidine-2-carboxylate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where other similar compounds may not be as effective.
特性
分子式 |
C8H16ClNO3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
methyl (2S,4R)-4-methoxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-3-4-9-7(5-6)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChIキー |
HDPQKDQITRSQAB-HHQFNNIRSA-N |
異性体SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl |
正規SMILES |
COC1CCNC(C1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)



![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)





